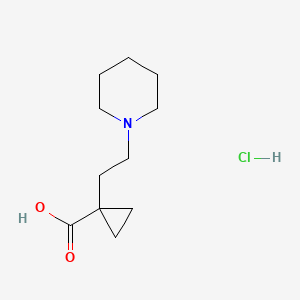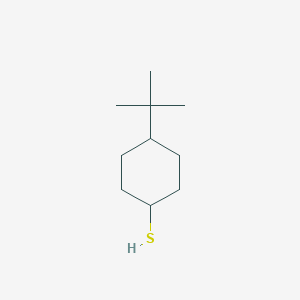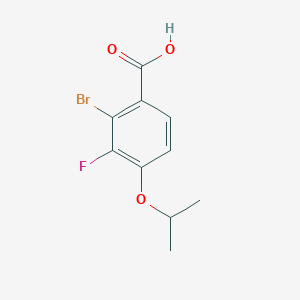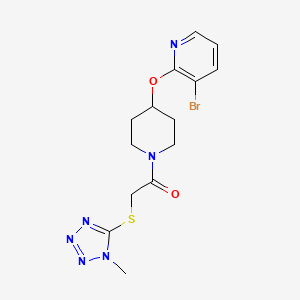
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C14H17BrN6O2S and its molecular weight is 413.29. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns in Enaminones
Research on compounds like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone highlights the importance of hydrogen-bonding patterns in determining the molecular and crystal structure of enaminones. These patterns play a crucial role in stabilizing the crystal structures through intra- and intermolecular interactions. Such studies could inform the design and synthesis of new compounds with specific structural or functional properties for various scientific applications (Balderson et al., 2007).
Selective Oxidation of Carbohydrates
Investigations into the selective oxidation of carbohydrates using systems like 4-AcNH-TEMPO/peracid indicate the potential for specific compounds to facilitate the conversion of primary alcohol groups to carboxyl groups with high yield and selectivity. This research demonstrates the application of chemical compounds in modifying polysaccharides, a process that could be relevant for developing new materials or chemical intermediates (Bragd et al., 2002).
Modulation of Carcinogen Metabolizing Enzymes
The study on new fused heterocycles pendant to 5,6,7,8-tetrahydronaphthalene derivatives reveals the influence of certain compounds on carcinogen metabolizing enzymes. Such research underscores the potential therapeutic and preventive applications of chemically synthesized compounds in the field of cancer research by modulating the body's ability to metabolize and detoxify carcinogens (Hamdy et al., 2010).
Synthesis and Biological Activities of Thiazolo Benzimidazole Derivatives
Research into the synthesis and biological activities of various thiazolo benzimidazole derivatives, including their potent immunosuppressive and immunostimulatory effects, illustrates the broad scope of chemical compounds in biomedical research. These compounds' interactions with immune cells highlight the potential for developing new drugs or therapeutic agents (Abdel‐Aziz et al., 2011).
Antitumor and Antimicrobial Activities
The exploration of hetero aromatic benzofurans derived from visnagin for antitumor and antimicrobial activities represents another avenue of scientific research application for chemical compounds. Such studies can lead to the discovery of new compounds with significant therapeutic potential in treating cancer and infectious diseases (El-Nakkady et al., 2012).
Propiedades
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O2S/c1-20-14(17-18-19-20)24-9-12(22)21-7-4-10(5-8-21)23-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIVNURESPTKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2961886.png)
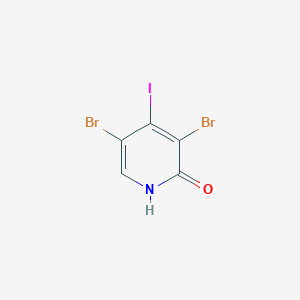

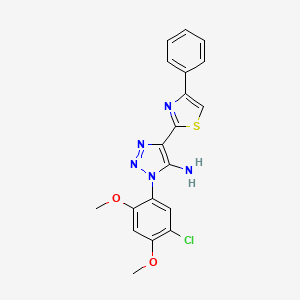
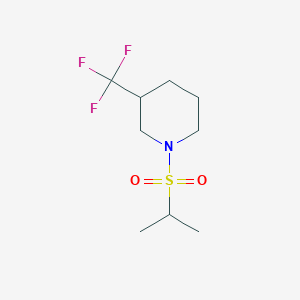
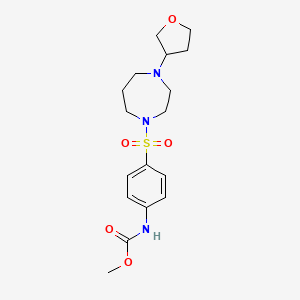
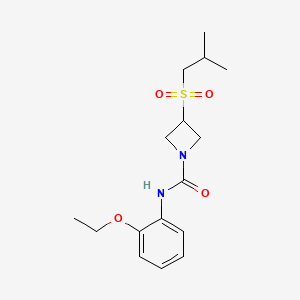
![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)
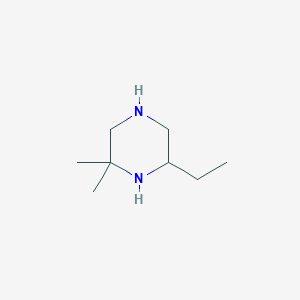
![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)
![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)
